molecular formula C16H12N2O4 B3336663 N,N'-Bis(piperonylidene)hydrazine CAS No. 3510-50-7

N,N'-Bis(piperonylidene)hydrazine

Cat. No.: B3336663
CAS No.: 3510-50-7
M. Wt: 296.28 g/mol
InChI Key: MBQLJZPLRISBPE-ZEELXFFVSA-N
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Description

N,N’-Bis(piperonylidene)hydrazine is an organic compound with the molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol It is characterized by the presence of two piperonylidene groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(piperonylidene)hydrazine can be synthesized through the condensation reaction between piperonal (3,4-methylenedioxybenzaldehyde) and hydrazine hydrate. The reaction typically involves mixing equimolar amounts of piperonal and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(piperonylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(piperonylidene)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis(piperonylidene)hydrazine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(piperonylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(salicylidene)hydrazine
  • N,N’-Bis(benzylidene)hydrazine
  • N,N’-Bis(thiophene-2-carboxaldehyde)hydrazine

Uniqueness

N,N’-Bis(piperonylidene)hydrazine is unique due to the presence of the piperonylidene groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-3-13-15(21-9-19-13)5-11(1)7-17-18-8-12-2-4-14-16(6-12)22-10-20-14/h1-8H,9-10H2/b17-7+,18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQLJZPLRISBPE-ZEELXFFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NN=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=N/N=C/C3=CC4=C(OCO4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416707
Record name NSC409876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3510-50-7
Record name NSC409876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC409876
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(PIPERONYLIDENE)HYDRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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